
2,4-Dinitrotoluene (ring-D3)
Overview
Description
2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound primarily used in the production of polyurethane foams, dyes, and explosives, including its role as a precursor in 2,4,6-trinitrotoluene (TNT) synthesis . It is a pale yellow solid with a slight odor, classified as highly toxic and carcinogenic by regulatory agencies such as IARC . Environmental contamination arises from industrial discharges, leading to widespread interest in its degradation and remediation strategies, including microbial transformation and engineered phytoremediation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitrotoluene is synthesized through the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid. The nitration process involves the sequential addition of nitro groups to the toluene molecule. The reaction conditions typically include maintaining a temperature range of 30-60°C to control the rate of nitration and prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of 2,4-Dinitrotoluene involves a continuous nitration process where toluene is reacted with mixed acid (a combination of nitric acid and sulfuric acid) in large reactors. The reaction mixture is then separated, and the 2,4-Dinitrotoluene is purified through crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrotoluene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Fenton’s reagent (hydrogen peroxide and ferrous iron) is commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is used for hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 2,4-Diaminotoluene.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Production
2,4-Dinitrotoluene is an aromatic nitro compound with the chemical formula . It is primarily produced through the nitration of toluene using a mixture of nitric and sulfuric acids. The process yields approximately 96% of DNT when controlled properly, while alternative methods can produce a mixture of isomers (2,4- and 2,6-dinitrotoluene) in varying ratios depending on the nitration conditions .
Industrial Applications
- Polyurethane Production :
- Explosives Manufacturing :
- Dyes and Organic Synthesis :
Environmental Research Applications
Recent studies have highlighted the importance of 2,4-DNT in environmental monitoring and remediation:
-
Degradation Studies :
Methodology Initial Concentration Degradation Efficiency Reaction Time Ultrasound + Persulfate 40 mg/L 100% 30 min Non-thermal Dielectric Barrier Discharge 40 mg/L 90.62% COD removal 30 min - Environmental Impact Assessments :
Case Studies
-
Case Study: Industrial Wastewater Treatment :
A study conducted on industrial wastewater containing DNT demonstrated that integrating advanced oxidation techniques significantly improved removal rates. The use of Fe-RGO-BiVO4 nanocomposite in dielectric barrier discharge reactors resulted in enhanced degradation efficiency compared to traditional methods . -
Case Study: Health Risk Assessment :
An assessment involving workers exposed to DNT revealed no significant increase in cancer mortality; however, chronic exposure was linked to reduced sperm quality. This highlights the need for stringent safety measures in workplaces handling this compound .
Mechanism of Action
The mechanism of action of 2,4-Dinitrotoluene involves its metabolic breakdown by bacteria through a series of enzymatic reactions. The initial step is the reduction of the nitro groups to amino groups, followed by ring cleavage and further degradation to central metabolic intermediates like pyruvate and propionyl coenzyme A . The enzymes involved include oxygenases, dehydrogenases, and hydrolases, which facilitate the removal of nitro groups and the breakdown of the aromatic ring .
Comparison with Similar Compounds
Comparison with Structural Isomers
2,6-Dinitrotoluene (2,6-DNT)
- Structure and Properties : 2,6-DNT is a structural isomer of 2,4-DNT, differing in the positions of nitro groups. Both isomers are major components of technical-grade dinitrotoluene (95% combined) .
- Degradation Pathways: 2,4-DNT undergoes dioxygenation to form 4-methyl-5-nitrocatechol, followed by extradiol ring cleavage .
- Toxicity: Both isomers are mutagenic, but 2,4-DNT exhibits higher carcinogenicity in rodent studies .
3,4-Dinitrotoluene (3,4-DNT)
- A minor isomer (part of the remaining 5% in technical-grade DNT) . Limited data suggest differences in metabolic byproducts and environmental persistence compared to 2,4-DNT .
Comparison with Trinitrotoluene (TNT) and DNAN
TNT (2,4,6-Trinitrotoluene)
- Synthesis : TNT is synthesized from 2,4-DNT via further nitration .
- Degradation: TNT degradation involves nitro group reduction to amino derivatives, unlike 2,4-DNT’s oxidative pathways . TNT is more resistant to alkaline hydrolysis compared to 2,4-DNT .
- Applications: TNT is a primary explosive, whereas 2,4-DNT is a by-product with non-explosive industrial uses .
DNAN (2,4-Dinitroanisole)
- Structure : Differs from 2,4-DNT by a methoxy group replacing a methyl group.
- Degradation: Both compounds undergo alkaline hydrolysis, but DNAN forms distinct intermediates (e.g., nitrophenols) due to methoxy substitution .
Environmental Behavior and Degradation Pathways
Microbial Degradation
- Aerobic : Burkholderia spp. mineralize 2,4-DNT via dioxygenation, yielding pyruvate and propionyl-CoA .
- Anaerobic : 2,4-DNT forms unstable nitroso intermediates (e.g., 2-nitroso-4-nitrotoluene) under reducing conditions .
Phytoremediation
- Engineered "dinitrotoluene scavenger" rice plants completely degrade 2,4-DNT without accumulation, unlike wild-type plants .
Chemical Degradation
- Ultrasound-assisted persulfate systems mineralize 2,4-DNT to CO₂ and nitrate, with intermediates like nitrobenzene and nitrophenols .
Toxicity and Health Impacts
Biological Activity
2,4-Dinitrotoluene (DNT) is a nitroaromatic compound widely used in the manufacturing of explosives and as an intermediate in chemical synthesis. The variant known as ring-D3 is specifically deuterated at the aromatic ring, which allows for detailed studies in biological and environmental contexts. Understanding the biological activity of 2,4-DNT, particularly ring-D3, is crucial due to its potential environmental impact and health risks associated with exposure.
Metabolism and Degradation Pathways
The metabolism of 2,4-DNT involves microbial degradation pathways that utilize specific bacterial strains capable of breaking down this compound into less harmful metabolites. Research has identified key enzymes and genes involved in the degradation process, particularly in the bacterium Burkholderia cepacia R34. This strain can utilize 2,4-DNT as a sole carbon source through a pathway that includes:
- Ring fission reaction : The initial step where the aromatic ring is cleaved.
- Subsequent metabolic steps : These yield intermediates such as pyruvate and propionyl-CoA, essential for further metabolism .
The genes encoding this pathway are clustered within a 27-kb DNA region, highlighting the genetic adaptations bacteria undergo to metabolize synthetic compounds like 2,4-DNT .
Toxicological Effects
The toxicological profile of 2,4-DNT has been extensively studied. Key findings include:
- Acute Toxicity : Exposure to high concentrations can lead to neurotoxic effects and reproductive toxicity in animal models .
- Chronic Effects : Long-term exposure has been linked to liver damage and potential carcinogenic effects due to covalent binding of metabolites to macromolecules in hepatic tissues .
Case Study 1: Industrial Exposure
A study on workers in explosives factories showed no significant accumulation of DNT metabolites over time, suggesting efficient metabolic clearance. However, acute exposure incidents resulted in symptoms such as headaches and dizziness .
Case Study 2: Environmental Impact
Research conducted on contaminated sites revealed that microbial communities adapted to degrade 2,4-DNT effectively. For instance, Gloeophyllum species demonstrated the ability to produce metabolites that facilitate the breakdown of nitroaromatic compounds .
Table 1: Key Enzymes Involved in 2,4-DNT Degradation
Enzyme Name | Function | Gene Code |
---|---|---|
Extradiol Ring Fission Enzyme | Cleaves the aromatic ring | dntD |
Methylmalonate Semialdehyde Dehydrogenase | Converts intermediates into propionyl-CoA | dntE |
Methylnitrocatechol Monooxygenase | Further degrades nitroaromatic compounds | dntB |
Table 2: Toxicological Data on 2,4-DNT
Q & A
Basic Research Questions
Q. What chromatographic techniques are recommended for quantifying 2,4-DNT in environmental and forensic samples?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods. GC is often paired with electron capture detection (ECD) for nitroaromatics, while HPLC with UV-vis detection (λ ≈ 254 nm) is suitable for aqueous samples. Calibration curves using deuterated internal standards (e.g., ring-D3) improve precision by correcting matrix effects .
Q. How are 2,4-DNT isomers separated from technical-grade mixtures (e.g., 80:20 2,4-/2,6-DNT)?
Separation involves fractional crystallization or patented solvent-based processes. For high-purity 2,4-DNT (>98%), selective solvents (e.g., ethanol-water mixtures) exploit differences in solubility between isomers. Validation via NMR or mass spectrometry ensures purity .
Q. What spectroscopic methods characterize structural changes during 2,4-DNT degradation?
UV-vis spectroscopy tracks nitro group reduction (absorbance shifts from ~260 nm to ~400 nm). FTIR identifies intermediates (e.g., amine or hydroxylated products) via N–O and C–H stretching bands. Raman spectroscopy monitors nitro vibrations (~1350 cm⁻¹) .
Q. What are the primary environmental sources of 2,4-DNT contamination?
Major sources include munitions manufacturing, polyurethane production, and improper disposal of industrial effluents. Groundwater near explosives facilities often shows 2,4-DNT levels exceeding 1 ppm due to its low solubility (0.27 g/L) and persistence .
Advanced Research Questions
Q. How do advanced oxidation processes (AOPs) degrade 2,4-DNT, and what factors influence their efficiency?
The 3D electro-Fenton (3D/EF) process with magnetic activated carbon (GAC/Fe₃O₄) achieves >90% degradation via •OH radicals. Key parameters:
- pH (optimal 3–4 for Fe²⁺ stability).
- Catalyst loading (0.5–1.5 g/L).
- Current density (10–30 mA/cm²). Persulfate activation by zero-valent iron (ZVI) generates sulfate radicals (SO₄•⁻), effective under neutral conditions but slower than •OH pathways .
Q. What kinetic models describe 2,4-DNT hydrogenation in catalytic slurry reactors?
A molecular-level model for Pd/Al₂O₃-catalyzed hydrogenation assumes Langmuir-Hinshelwood kinetics. The rate equation incorporates competitive adsorption of H₂ and 2,4-DNT on Pd sites. Non-isothermal effects (323–363 K) show Arrhenius dependence (Eₐ ≈ 45 kJ/mol) .
Q. How do synthetic biology approaches enable complete 2,4-DNT mineralization in E. coli?
Engineered pathways combine nitroreductases (e.g., dntA) with downstream enzymes (e.g., hydrolases and dehydrogenases). Metabolite tracking via LC-MS confirms conversion to pyruvate and propionyl-CoA. Challenges include avoiding toxic intermediates like 4-methyl-5-nitrocatechol .
Q. What computational methods predict alkaline hydrolysis pathways of 2,4-DNT?
Density functional theory (DFT) simulations identify direct nitro group substitution by OH⁻ as the dominant pathway (ΔG‡ ≈ 80 kJ/mol). Janovsky complex formation is less favorable. Experimental validation via LC-MS confirms nitro-to-amine conversion .
Q. How do microbial consortia differ in 2,4-DNT transformation efficiency?
Bacteria (e.g., Burkholderia cepacia) outperform fungi in mineralization. Key steps:
- Dioxygenase-mediated ring cleavage (extradiol vs. intradiol).
- Nitrogen assimilation via ammonification. Fungal systems (e.g., Phanerochaete) show limited nitroreductase activity, favoring partial reduction .
Q. How are contradictions in 2,4-DNT toxicity data resolved?
Discrepancies in reproductive toxicity (e.g., sperm count reduction) arise from exposure duration and metabolite variability. Mechanistic studies using deuterated analogs (e.g., ring-D3) track bioactivation pathways (e.g., hepatic nitroreduction to mutagenic arylhydroxylamines) .
Q. Methodological Considerations
Q. What quality control measures ensure accurate 2,4-DNT analysis in complex matrices?
- Use deuterated internal standards (e.g., 2,4-DNT-D3) to correct matrix effects in GC-MS.
- Spike-and-recovery tests (85–115% recovery) validate extraction efficiency.
- Limit of detection (LOD) < 0.1 ppb via EPA Method 8330B .
Q. How are isotopic labeling (e.g., ring-D3) and tracer studies applied in 2,4-DNT research?
Deuterated analogs serve as internal standards in quantification and metabolic flux analysis. Stable isotope probing (SIP) with ¹³C-labeled 2,4-DNT tracks carbon flow in degradation pathways .
Q. What statistical frameworks guide experimental design in 2,4-DNT studies?
The FINER model (Feasible, Interesting, Novel, Ethical, Relevant) prioritizes hypotheses. For degradation kinetics, response surface methodology (RSM) optimizes multivariable parameters (e.g., pH, catalyst dose) .
Q. Toxicological and Regulatory Insights
Q. Why does IARC classify 2,4-DNT as Group 2B (possibly carcinogenic) despite limited human data?
Rodent studies show hepatocellular carcinoma (oral exposure) and mammary gland tumors. Mechanistic evidence includes DNA adduct formation and inhibition of gap-junction intercellular communication (GJIC) .
Q. How do regulatory guidelines address 2,4-DNT exposure risks?
OSHA PEL: 1.5 mg/m³ (skin notation). NIOSH recommends engineering controls (e.g., closed-loop systems) and biomonitoring (urinary 2,4-dinitrobenzoic acid) for occupational safety .
Properties
IUPAC Name |
1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-NRUYWUNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279885 | |
Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-68-9 | |
Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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